HO Inhibition Potency vs. SnPPIX
ZnDPBG demonstrates significantly higher inhibitory potency against human heme oxygenase than the benchmark inhibitor SnPPIX. The inhibition constant (Ki) for ZnDPBG is 0.003 μM, a value described as being substantially lower (i.e., more potent) than that determined for SnPPIX in parallel experiments [1]. Furthermore, near-complete inhibition of liver HO activity is achieved at ZnDPBG concentrations as low as 0.5 μM [1].
| Evidence Dimension | Heme Oxygenase Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 0.003 μM |
| Comparator Or Baseline | Tin Protoporphyrin IX (SnPPIX); exact Ki value for SnPPIX not reported in this study, but stated to be greater (less potent) than ZnDPBG. |
| Quantified Difference | Potency of ZnDPBG stated as greater than SnPPIX; ZnDPBG almost completely inhibits at 0.5 μM. |
| Conditions | Human liver microsomal HO activity; Ki calculated from Dixon plot analysis. |
Why This Matters
The >100-fold higher apparent affinity enables effective HO inhibition at lower test compound concentrations, reducing potential for solubility-limited artifacts or off-target effects in cellular and tissue assays.
- [1] Chernick RJ, Martasek P, Levere RD, Margreiter R, Abraham NG. Sensitivity of human tissue heme oxygenase to a new synthetic metalloporphyrin. Hepatology. 1989 Sep;10(3):365-9. View Source
